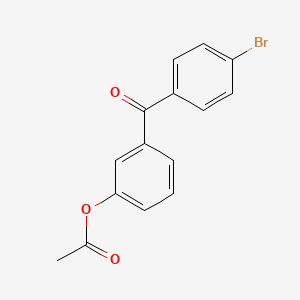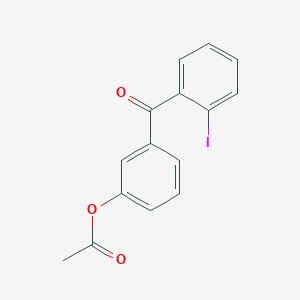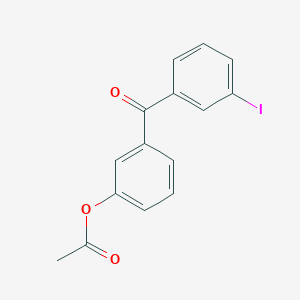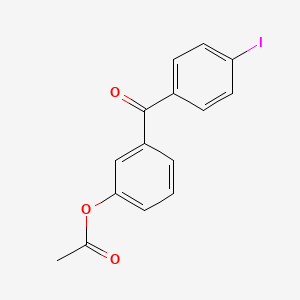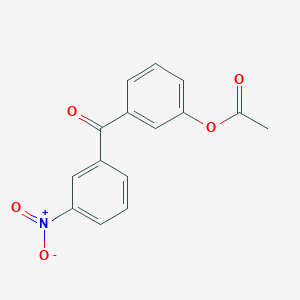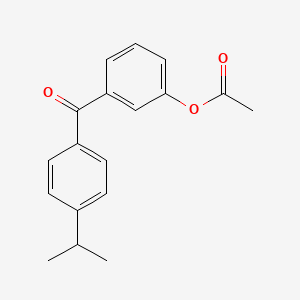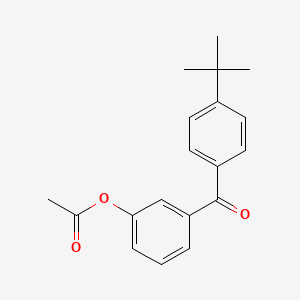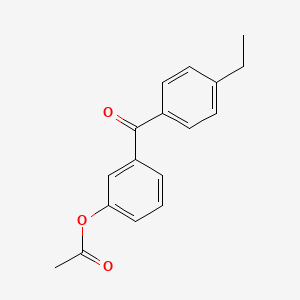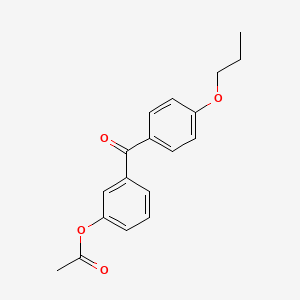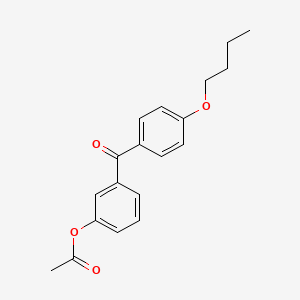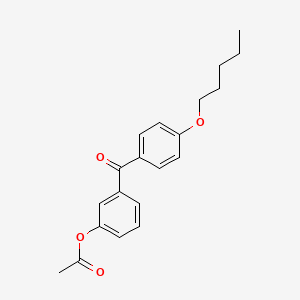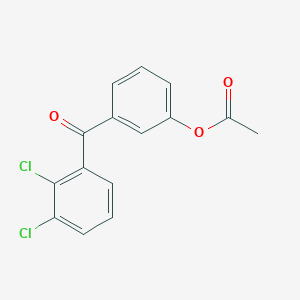
3-Bromo-2'-ethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-ethylbenzophenone (3-BEBP) is a chemical compound used in a variety of applications, including organic synthesis, chemical analysis, and drug development. 3-BEBP is a brominated aromatic ketone that is widely used in organic synthesis as a synthetic intermediate and as a starting material for the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of various pharmaceuticals, such as antifungal and anti-inflammatory drugs. Additionally, 3-BEBP is used as a catalyst in the synthesis of certain pharmaceuticals, such as anti-cancer drugs.
Aplicaciones Científicas De Investigación
Antioxidant Properties
3-Bromo-2'-ethylbenzophenone derivatives exhibit remarkable antioxidant properties. Studies have shown that these compounds effectively scavenge free radicals such as DPPH and ABTS, indicating their potential as natural antioxidants. This quality suggests their applicability in preventing oxidative deterioration in food products and possibly in pharmaceutical applications (Li, Li, Gloer, & Wang, 2012; Li, Li, Gloer, & Wang, 2011).
Antibacterial and Antimicrobial Effects
Compounds related to this compound have been identified to possess antibacterial activities. Research has highlighted their efficacy against various strains of bacteria, suggesting their potential in developing new antibacterial agents. However, it's important to note that some derivatives showed moderate activity or were inactive against certain human cancer cell lines and microorganisms, indicating that their efficacy may be selective (Xu et al., 2003; Zhao et al., 2004).
Photodynamic Therapy Applications
Certain derivatives of this compound, such as zinc phthalocyanine derivatives, have shown promising results in photodynamic therapy, a treatment method used primarily for cancer. These compounds exhibit significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential features for Type II photosensitizers used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Bromophenol derivatives, including those related to this compound, have been studied for their inhibitory effects on certain enzymes like carbonic anhydrase. This is significant as enzyme inhibitors can be crucial in developing drugs for treating various conditions, including glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Akbaba et al., 2013; Balaydın et al., 2012).
Potential in Cellular Antioxidant Applications
Bromophenols derived from red algae, closely related to this compound, have shown potent cellular antioxidant activities. Their ability to protect cells from oxidative damage makes them potential candidates for therapeutic applications and for enhancing the antioxidant content in food products (Olsen et al., 2013).
Propiedades
IUPAC Name |
(3-bromophenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZZNQXSRWVMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268235 |
Source


|
| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-80-3 |
Source


|
| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
